molecular formula C20H14N4O2S B2722460 2-(2-(2-Phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoindoline-1,3-dione CAS No. 1448067-25-1

2-(2-(2-Phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoindoline-1,3-dione

Cat. No.: B2722460
CAS No.: 1448067-25-1
M. Wt: 374.42
InChI Key: XZOLMBKRPBJCQG-UHFFFAOYSA-N
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Description

The compound “2-(2-(2-Phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoindoline-1,3-dione” is a type of triazole derivative . Triazole derivatives are known for their significant biological and pharmacological properties . They are one of the most important heterocycles that exhibit broad biological activities .


Synthesis Analysis

The synthesis of triazole compounds has attracted much attention due to their importance . A series of 24 novel thiazolo-[3,2-b][1,2,4]triazole-6-ones with 5-aryl(heteryl)idene- and 5-aminomethylidene-moieties has been synthesized employing three-component and three-stage synthetic protocols . A mixture of Z/E-isomers was obtained in solution for the synthesized 5-aminomethylidene-thiazolo[3,2-b]-[1,2,4]triazole-6-ones .


Molecular Structure Analysis

The molecular structure of triazole compounds is characterized by the presence of three nitrogen atoms and two carbon atoms . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups . The 1H-NMR spectrum of similar compounds showed two singlet peaks assigned to the 1,2,4-triazole ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazole compounds are complex and involve multiple stages . The synthesis methods of triazole compounds from various nitrogen sources have been summarized in the past 20 years .


Physical and Chemical Properties Analysis

The physical and chemical properties of triazole compounds can vary. For similar compounds, the IR absorption spectra were characterized by the presence of two signals for C=O groups . The 1H-NMR spectrum of similar compounds showed two singlet peaks assigned to the 1,2,4-triazole ring .

Scientific Research Applications

Organic Synthesis and Chemical Reactivity

Research on compounds similar to 2-(2-(2-Phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoindoline-1,3-dione demonstrates their utility in organic synthesis. For example, the study of reactions involving 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) with various substrates reveals these compounds' high reactivity and potential for creating complex molecular structures through addition reactions (Smonou, Orfanopoulos, & Foote, 1988). Such findings underscore the significance of these molecules in synthesizing new chemical entities and understanding reaction mechanisms.

Polymer Chemistry

The utility of similar triazolinediones in polymer chemistry is notable, with studies detailing their role in creating alternating copolymers through Diels-Alder and ene reactions (Mallakpour & Butler, 1985). These reactions underline the compounds' versatility as building blocks for novel polymer materials with potential applications in various industrial sectors.

Antioxidant and Anticancer Activity

Derivatives of isoindoline-1,3-dione, closely related to the chemical structure , have been synthesized and evaluated for their antioxidant and anticancer activities. For instance, novel derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide have shown significant antioxidant activity, surpassing that of well-known antioxidants like ascorbic acid, and demonstrated cytotoxicity against certain cancer cell lines (Tumosienė et al., 2020). These results highlight the therapeutic potential of such compounds in developing new anticancer and antioxidant treatments.

Antimicrobial, Anti-Oxidant, and Anti-Inflammatory Agents

Research on phthalimide derivatives, similar in functionality to the compound of interest, has shown that these molecules possess antimicrobial, anti-oxidant, and anti-inflammatory properties. A study demonstrated that specific phthalimide derivatives exhibited remarkable antimicrobial activity and potent anti-inflammatory effects without cytotoxic activity in cancer cell lines and normal human cells (Lamie, Phillopes, El-Gendy, Rárová, & Grúz, 2015). This suggests potential applications in developing new therapeutics for infections, oxidative stress, and inflammation.

Safety and Hazards

The safety of these compounds was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

Given the importance of the triazole scaffold, its synthesis has attracted much attention . The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Therefore, the future direction could be the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,2-b][1,2,4]thiadiazine-based drugs for the treatment of multifunctional diseases .

Properties

IUPAC Name

2-[2-(2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O2S/c25-18-15-8-4-5-9-16(15)19(26)23(18)11-10-14-12-27-20-21-17(22-24(14)20)13-6-2-1-3-7-13/h1-9,12H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOLMBKRPBJCQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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